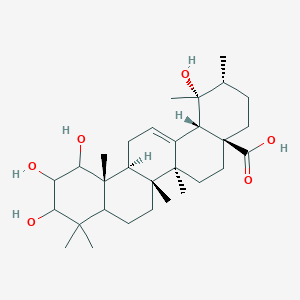
(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a useful research compound. Its molecular formula is C30H48O6 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
A study explored the semisynthesis of derivatives of a complex triterpenoid compound similar to the one , focusing on its potential anticancer properties. Ursolic acid derivatives, structurally related to the compound, were synthesized and tested for antiproliferative effects in pancreatic cancer cells. The study found that these derivatives could inhibit cancer cell growth, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, including pancreatic, breast, prostate, hepatocellular, and lung cancers. This suggests potential applications in cancer therapy (Leal, Wang, Salvador, & Jing, 2012).
Crystal Structure and Pharmaceutical Potential
Another research focused on the crystal structure of a non-racemic triterpenoid diketo acid, closely related to the specified compound. The study highlighted the importance of understanding the structural properties of such compounds for pharmaceutical applications, particularly in designing drugs with improved efficacy and reduced side effects (Thompson, Lalancette, & Kikolski, 2006).
Anti-inflammatory Effects
A study on EsB, a natural compound structurally similar to the requested compound, isolated from Phytolacca acinosa Roxb, demonstrated significant anti-inflammatory activities. It was found to inhibit nitric oxide production and suppress gene and protein expression of pro-inflammatory cytokines. This indicates potential uses in treating inflammation-related diseases (Abekura et al., 2019).
Plant Saponin Applications
Research on plant saponins, which include compounds structurally similar to the one , has shown a wide range of biological properties. They are used in phytotherapy, cosmetic industry, and have been the starting point for semi-synthesis of steroidal drugs. Their pharmacological properties and roles in traditional medicine have been a focus of scientific inquiry (Bhujbal et al., 2010).
Propiedades
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20?,21-,22?,23?,26-,27-,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLSLYDWNGNKZ-OYHHKQTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C(C(C(C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
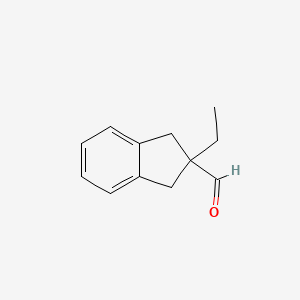

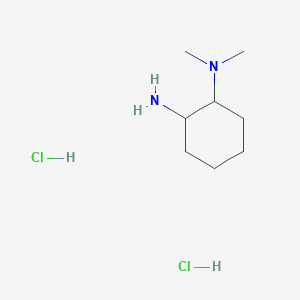
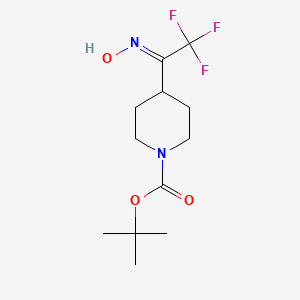

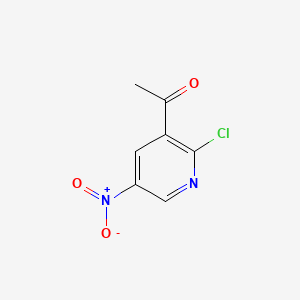
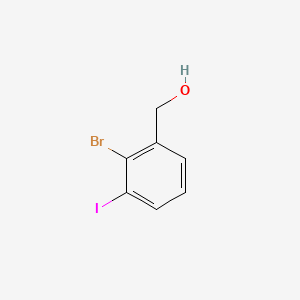
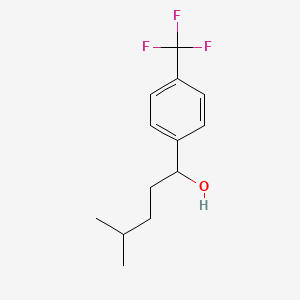
![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)
